2-(2,6-Difluorophenyl)-2-(methylamino)acetic acid hydrochloride is an organic compound classified as an amino acid derivative. It features a 2,6-difluorophenyl group and a methylamino group attached to an acetic acid backbone. This compound is primarily utilized in scientific research due to its unique chemical properties and potential biological activities. The molecular formula for this compound is CHClFNO, and its molecular weight is approximately 237.63 g/mol .
This compound can be sourced from various chemical suppliers and is categorized under amino acids and their derivatives. Its unique structure allows it to be used in different scientific fields, including chemistry, biology, and medicine. The presence of fluorine atoms in the phenyl ring enhances its reactivity and biological interactions, making it a subject of interest for various applications .
The synthesis of 2-(2,6-difluorophenyl)-2-(methylamino)acetic acid hydrochloride typically involves several key steps:
In industrial settings, the synthesis may involve larger-scale reactions in reactors equipped for precise temperature and pressure control. This ensures that the reaction proceeds efficiently while maintaining safety standards. The purification process is crucial to remove any unreacted starting materials or by-products that may affect the compound's quality .
The molecular structure of 2-(2,6-difluorophenyl)-2-(methylamino)acetic acid hydrochloride can be represented as follows:
This structure highlights the arrangement of atoms within the molecule, emphasizing the functional groups that contribute to its chemical behavior .
The compound's molecular weight is 237.63 g/mol, with a molecular formula of CHClFNO. The presence of fluorine atoms in the structure enhances its reactivity compared to non-fluorinated analogs .
The compound can undergo various chemical reactions typical for amino acids and their derivatives:
The specific reactions depend on the reagents and conditions employed during synthesis. For example, oxidation may require specific oxidizing agents under controlled environments to ensure selectivity and yield of desired products .
The mechanism of action for 2-(2,6-difluorophenyl)-2-(methylamino)acetic acid hydrochloride involves its interaction with biological targets such as enzymes or receptors:
This mechanism suggests potential therapeutic applications where modulation of biological pathways is desired .
Research indicates that compounds with similar structures may exhibit varied pharmacological effects based on their interaction with biological systems. Understanding these interactions is crucial for developing therapeutic agents .
Relevant data regarding solubility and stability are critical for practical applications in laboratory settings .
The applications of 2-(2,6-difluorophenyl)-2-(methylamino)acetic acid hydrochloride span multiple fields:
Retrosynthetic deconstruction of 2-(2,6-difluorophenyl)-2-(methylamino)acetic acid hydrochloride reveals two primary synthons: (1) 2,6-difluorophenyl glycine derivatives and (2) N-methylation agents. The α-amino acid core is disconnected to 2,6-difluorobenzaldehyde via Strecker synthesis or reductive amination pathways, while N-methylation is achievable through reductive amination with formaldehyde or direct alkylation of glycine equivalents. Critical disconnections include:
Table 1: Retrosynthetic Pathways for Core Scaffold
Disconnection Site | Synthons Generated | Key Reactions |
---|---|---|
Cα–N bond | 2,6-DFB aldehyde + methylamine | Reductive amination |
Cα–COOH bond | 2,6-DFB cyanohydrin | Hydrolysis |
Aryl–Cα bond | 2,6-DFB halide + glycine anion | SNAr reaction |
Regioselective synthesis of advanced intermediates leverages ortho-fluorine activation for nucleophilic substitution or metal-catalyzed coupling. Method A (alkylation before cyclization) and Method B (cyclization before alkylation) achieve >92% regiochemical purity for N1- and C4-substituted analogs. In Method A, monoacylation of 6-nitroanilides with 2,6-difluorobenzoyl chloride yields intermediates that undergo iron-mediated reductive cyclization, while Method B applies 2,6-difluorobenzyl bromide alkylation before cyclization to direct substituent placement. Acid-catalyzed cyclization (e.g., for 4-nitrobenzimidazole intermediates) avoids reduction side reactions [3].
Table 2: Regiochemical Control Strategies
Method | Sequence | Regiochemical Purity | Key Intermediate |
---|---|---|---|
A | Alkylation → Reductive cyclization | >92% | N-(2,6-DFB)-N-(2,6-DF-phenyl)nitroanilide |
B | Reductive cyclization → Alkylation | >92% | 4-Substituted benzimidazole |
Acid route | Acid-catalyzed cyclization | Undetermined | 4-Nitrobenzimidazole derivative |
Structure-activity relationship (SAR) optimization employs computational docking and binding pocket analysis. Large-scale virtual screening (~155 million compounds) against the CFTR potentiator site (PDB: 6O2P) identified hit Z2075279358 ('358), which potentiated ΔF508-CFTR currents with EC~50~ = 2.2 μM. Analog screening prioritized scaffolds engaging residues S308, Y304, F312, and F931. Bioisosteric replacement of the methylamino group with dimethylamino (as in 2-(2,6-difluorophenyl)-2-(dimethylamino)acetic acid hydrochloride) enhanced metabolic stability but reduced CFTR potentiation efficacy. Structure-based optimization resolved regiochemical ambiguities (e.g., acyl chain migration in indazole derivatives) to refine analog designs [5] [6].
Table 3: Iterative Optimization of Potency
Compound | Modification | EC~50~ (μM) | Key Binding Interactions |
---|---|---|---|
'358 (hit) | Initial docking hit | 2.2 ± 0.6 | H-bond with S308, π-stacking with F931 |
Dimethylamino analog | N-Methyl → N,N-Dimethyl | Not reported | Reduced H-bond donor capacity |
'853 (optimized) | Regioisomer correction | Comparable to '358 | Improved hydrophobic packing |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1